2-(Carbamoylamino)-2-phenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(carbamoylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403944 | |
| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-20-6 | |
| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties and Biocatalytic Utility of N-Carbamoyl-2-Phenylglycine
Executive Summary
N-carbamoyl-2-phenylglycine (N-carbamoyl-D-phenylglycine; CpHPG) is a critical non-proteinogenic amino acid derivative serving as the penultimate intermediate in the industrial synthesis of D-phenylglycine (D-Phg) . D-Phg is the chiral side-chain precursor for semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin).
This guide dissects the physicochemical behavior of CpHPG, focusing on its solubility profile, hydrolytic stability, and role within the "Hydantoinase Process." It provides researchers with actionable protocols for its analysis and purification, moving beyond basic data to application-specific insights.
Molecular Identity & Structural Analysis[1][2][3]
The molecule exists primarily as the D-enantiomer in pharmaceutical applications. Its structure features a phenyl ring attached to the alpha-carbon of a glycine backbone, with the amino terminus modified by a carbamoyl (urea-like) group.
| Property | Detail |
| IUPAC Name | (2R)-2-[(aminocarbonyl)amino]-2-phenylacetic acid |
| Common Names | N-carbamoyl-D-phenylglycine; D-N-carbamylphenylglycine; CpHPG |
| CAS Number | 19436-52-3 (D-isomer); 71768-08-6 (Generic/Salt context) |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Stereochemistry | D-configuration (R-absolute configuration) is required for antibiotic synthesis.[1] |
Structural Logic
The carbamoyl group (-NH-CO-NH2) reduces the basicity of the alpha-amine, effectively neutralizing the zwitterionic character typical of free amino acids. This structural modification dramatically alters its solubility and pKa profile compared to free phenylglycine, making the pH-switch method the primary mode of purification.
Physicochemical Profile
Solubility & pH Dependence
Unlike free amino acids, CpHPG behaves primarily as a weak acid due to the free carboxylic acid group and the non-basic urea moiety.
-
Acidic pH (< 4.0): The carboxyl group is protonated (-COOH). The molecule is uncharged and exhibits low aqueous solubility , leading to precipitation. This property is exploited for product isolation.[2]
-
Alkaline pH (> 7.5): The carboxyl group deprotonates (-COO⁻), forming a soluble salt. The enzymatic conversion to D-phenylglycine typically occurs at pH 8.0–9.0 to ensure substrate solubility.
Thermodynamic & Stability Parameters
-
Hydrolytic Stability: CpHPG is chemically stable at neutral pH but susceptible to hydrolysis under strongly acidic conditions (yielding hydantoins via ring closure) or in the presence of the enzyme N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) .
-
Thermal Stability: Stable up to ~50-60°C in aqueous solution. Prolonged exposure to high temperatures (>70°C) in acidic media promotes cyclization back to 5-phenylhydantoin.
-
Enzyme Binding Energy: Molecular docking studies indicate a binding free energy of approximately -3.8 kcal/mol with D-carbamoylase, stabilized by hydrogen bonding with Arg176 and Asn173 residues in the active site.
The Biocatalytic Context: The Hydantoinase Process[2][4][6][7][8]
The industrial relevance of CpHPG is defined by its role in the dynamic kinetic resolution of racemic hydantoins. This process converts a low-cost racemic starting material into a high-value chiral product with 100% theoretical yield.
Reaction Pathway Visualization
The following diagram illustrates the cascade from 5-phenylhydantoin to D-phenylglycine.
Figure 1: The enzymatic cascade converting racemic 5-phenylhydantoin to D-phenylglycine via the N-carbamoyl intermediate.
Mechanistic Insight[2]
-
Ring Opening: D-hydantoinase stereoselectively opens the D-isomer of the hydantoin ring.[1]
-
Racemization: The unreacted L-isomer spontaneously racemizes at pH > 8, replenishing the D-isomer pool (Dynamic Kinetic Resolution).
-
Decarbamoylation: D-carbamoylase (the rate-limiting enzyme) hydrolyzes the N-carbamoyl bond of CpHPG to release D-phenylglycine, ammonia, and carbon dioxide.
Analytical Methodologies
Accurate quantification of CpHPG is essential for monitoring enzyme kinetics. The lack of a strong chromophore requires detection at low UV wavelengths (peptide bond region).
HPLC Protocol (Self-Validating)
This method separates the hydantoin substrate, the N-carbamoyl intermediate, and the amino acid product.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Luna RP-18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | 75% Potassium Phosphate Buffer (20 mM, pH 2.5) / 25% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 210 nm (Monitors amide/peptide bonds) |
| Retention Order | D-Phenylglycine (Polar, elutes first) < CpHPG < 5-Phenylhydantoin (Non-polar) |
Validation Step:
-
Inject a standard of pure D-phenylglycine.[3] If it co-elutes with the solvent front, reduce the organic modifier (Acetonitrile) to 5-10% to increase retention of the polar amino acid.
Spectroscopic Identification (IR)
-
3439 cm⁻¹: N-H stretching (Urea/Amine).
-
1612 cm⁻¹: C=O stretching (Carboxylic acid/Amide I).
-
1395 cm⁻¹: C-N stretching.[3]
-
690-730 cm⁻¹: Aromatic ring deformation (monosubstituted benzene).
Experimental Protocols
Solubility-Driven Purification (Precipitation)
This workflow exploits the pKa difference between the salt form and the free acid form of CpHPG.
Objective: Isolate N-carbamoyl-D-phenylglycine from an enzymatic reaction mixture.
-
Clarification: Centrifuge the reaction mixture (10,000 x g, 15 min) to remove cell debris/biocatalyst.
-
pH Adjustment (The Switch):
-
Measure initial pH (typically ~8.5).
-
Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH: 2.0 – 3.0 .
-
-
Crystallization:
-
A white precipitate will form as the pH drops below the pKa of the carboxyl group.
-
Chill the slurry to 4°C for 2 hours to maximize yield.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with ice-cold acidic water (pH 3.0) to remove residual salts without re-dissolving the product.
-
Drying: Dry under vacuum at 40°C. Note: Avoid excessive heat (>80°C) to prevent cyclization back to hydantoin.
Enzyme Activity Assay (D-Carbamoylase)
Objective: Measure the conversion rate of CpHPG to D-Phenylglycine.
-
Substrate Prep: Dissolve CpHPG to 20 mM in 0.1 M Sodium Phosphate buffer (pH 7.5). Note: Mild heating may be required.
-
Reaction: Add 50 µL of enzyme solution to 950 µL of substrate at 40°C.
-
Sampling: At t=0, 5, 10, 15 min, withdraw 100 µL aliquots.
-
Quenching: Immediately mix aliquot with 100 µL of 10% Trichloroacetic acid (TCA) or Methanol to stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via the HPLC method described in Section 5.1.
-
Calculation: One Unit (U) = Amount of enzyme producing 1 µmol of D-phenylglycine per minute.
References
-
Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Molecular Catalysis B: Enzymatic. Link
-
Arcuri, M. B., et al. (2000).[3] Resolution of DL-Hydantoins by D-Hydantoinase from Vigna angularis: Production of Highly Enantioenriched N-Carbamoyl-D-Phenylglycine.[3] Amino Acids.[2][4][5][6][7][8] Link
-
Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. Link
-
Wang, W. C., et al. (2000). Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases.[9][10][11] Structure.[2][4][11][6] Link
-
Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[4] Current Opinion in Biotechnology. Link
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- 11. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of a Novel Phenylglycine Derivative
An In-Depth Technical Guide to the In Vitro Evaluation of N-carbamoyl-alpha-phenylglycine
N-carbamoyl-alpha-phenylglycine belongs to the broad family of phenylglycines, which are non-proteinogenic amino acids.[1][2] While its parent compound, N-phenylglycine, is a well-known industrial precursor, the therapeutic potential of its carbamoyl derivative remains largely unexplored. The structural similarity to phenylglycinamide derivatives that have shown promise as broad-spectrum anticonvulsants provides a compelling rationale for its investigation.[3] This guide presents a structured, in-depth framework for the initial in vitro characterization of N-carbamoyl-alpha-phenylglycine, designed for researchers in drug discovery and development. Our approach is not a mere sequence of protocols but a logical cascade, where each stage of evaluation informs the next, beginning with fundamental safety profiling and progressing towards functional and mechanistic understanding.
Part 1: Foundational Compound Management and Characterization
Rationale: Before any biological assessment, the integrity and handling properties of the test compound must be rigorously established. This ensures that experimental results are reproducible and directly attributable to the molecule , not to impurities or experimental artifacts arising from poor solubility.
Synthesis, Purification, and Structural Verification
The synthesis of N-carbamoyl-alpha-phenylglycine, likely following established methods for related N-protected amino acids, must be followed by stringent purification, typically via recrystallization or column chromatography.[4][5] The identity and purity of the final compound are non-negotiable and must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atomic connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for initial in vitro screening.
Solubility Assessment and Stock Solution Preparation
A compound's utility in cell-based assays is contingent on its ability to remain in solution in aqueous culture media.
Protocol: Kinetic Solubility and Stock Solution Preparation
-
Preparation of Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of N-carbamoyl-alpha-phenylglycine in 100% dimethyl sulfoxide (DMSO).[7]
-
Solubility Testing: Serially dilute the primary stock in a series of buffers representing physiological pH (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation and Analysis: Incubate the dilutions at 37°C for a set period (e.g., 2 hours). Subsequently, centrifuge or filter the samples to remove any precipitated compound.
-
Quantification: Analyze the supernatant via HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound. The highest concentration that remains soluble is the kinetic solubility limit.
-
Working Stock Preparation: Based on the solubility data, prepare a working stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Part 2: Primary In Vitro Profiling: General Cytotoxicity
Rationale: The initial and most critical biological question is whether the compound exhibits general toxicity to living cells. This step is essential to identify a non-toxic concentration range for subsequent functional assays and to provide an early indication of the compound's therapeutic window.[8][9] We will utilize an ATP-based luminescence assay, a highly sensitive method that equates the amount of ATP present to the number of metabolically active, viable cells.[9][10][11]
Protocol: ATP-Based Cell Viability Assay
-
Cell Seeding: Seed a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) into a 96-well, white-walled microplate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the N-carbamoyl-alpha-phenylglycine stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. This reagent lyses the cells to release ATP and provides the luciferase/luciferin substrate required for the luminescent reaction.
-
Signal Measurement: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).
Workflow and Data Visualization
Caption: Workflow for ATP-Based Cytotoxicity Assay.
Sample Data Presentation
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| Vehicle Control | 1,502,345 | 98,765 | 100.0 |
| 0.1 | 1,498,765 | 101,234 | 99.8 |
| 1 | 1,450,987 | 95,432 | 96.6 |
| 10 | 1,301,567 | 88,765 | 86.6 |
| 50 | 850,654 | 65,432 | 56.6 |
| 100 | 400,123 | 43,210 | 26.6 |
| 200 | 150,987 | 21,098 | 10.0 |
| Calculated IC₅₀: 55.4 µM |
Part 3: Functional Screening for Anticonvulsant Activity
Rationale: With a non-toxic concentration range established, we can now investigate the compound's functional effects. Drawing from the activity of related molecules, we hypothesize a potential role in modulating neuronal excitability.[3] An ex vivo model using rodent hippocampal slices is a robust system for this purpose.[12] In this model, seizure-like events (SLEs) can be chemically induced, and the ability of a test compound to suppress this epileptiform activity can be quantified through electrophysiological recordings.[13][14]
Protocol: High-Potassium Induced Seizure-Like Events in Hippocampal Slices
-
Slice Preparation: Humanely euthanize a rodent (e.g., a juvenile Wistar rat) according to approved institutional protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare 400-450 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C). Position a glass microelectrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.
-
Induction of SLEs: Switch the perfusion solution to a modified aCSF containing a high concentration of potassium (e.g., 8.5 mM K+).[14] This change in ion composition will depolarize the neurons and induce spontaneous, recurrent epileptiform discharges (SLEs).
-
Baseline Recording: Record stable baseline SLE activity for 15-20 minutes.
-
Compound Application: Perfuse the slice with the high-K+ aCSF containing N-carbamoyl-alpha-phenylglycine at a non-toxic concentration (e.g., 10 µM).
-
Effect Recording: Record for another 20-30 minutes to observe the compound's effect on the frequency, amplitude, and duration of the SLEs.
-
Washout: If possible, switch back to the high-K+ aCSF without the compound to observe if the effect is reversible.
-
Data Analysis: Analyze the recordings to quantify the change in SLE parameters before and after compound application. Express the results as a percentage reduction in SLE frequency or amplitude.
Workflow and Data Visualization
Caption: Workflow for Hippocampal Slice Electrophysiology.
Sample Data Presentation
| Condition | SLE Frequency (events/min) | % Change from Baseline | SLE Amplitude (mV) | % Change from Baseline |
| Baseline (High K+) | 5.2 ± 0.4 | N/A | 1.8 ± 0.2 | N/A |
| + 10 µM Compound | 1.8 ± 0.3 | -65.4% | 1.1 ± 0.1 | -38.9% |
| Washout | 4.5 ± 0.5 | -13.5% | 1.6 ± 0.2 | -11.1% |
Part 4: Mechanistic Investigation via Ion Channel Profiling
Rationale: If N-carbamoyl-alpha-phenylglycine demonstrates efficacy in suppressing seizure-like activity, the subsequent logical step is to investigate its mechanism of action. A primary hypothesis for anticonvulsant action is the modulation of voltage-gated ion channels, which are fundamental to neuronal firing.[3][15] High-throughput automated patch-clamp systems allow for the efficient screening of a compound against a panel of key human ion channels associated with epilepsy, such as voltage-gated sodium (NaV) and calcium (CaV) channels.[15]
Protocol: Automated Electrophysiology Screening
-
Cell Lines: Utilize recombinant cell lines (e.g., HEK293 or CHO) that stably express the human ion channel of interest (e.g., NaV1.1, NaV1.2, CaV2.1).
-
Cell Preparation: Culture and harvest the cells, preparing a single-cell suspension for the automated patch-clamp system.
-
System Priming: Prime the system's microfluidic chips and load them with the cell suspension and the required intracellular and extracellular recording solutions.
-
Compound Plate Preparation: Prepare a multi-well plate containing a range of concentrations of N-carbamoyl-alpha-phenylglycine.
-
Automated Recording: The system will automatically capture individual cells, form giga-ohm seals, and establish a whole-cell patch-clamp configuration.
-
Voltage Protocols: Apply specific voltage protocols to elicit and measure the ionic currents flowing through the target channel.
-
Compound Application and Measurement: The system applies the test compound and repeats the voltage protocols to measure the degree of channel inhibition or modulation at each concentration.
-
Data Analysis: The system's software automatically calculates the percentage of inhibition for each concentration and generates dose-response curves to determine the IC₅₀ value for each ion channel tested.
Signaling Pathway and Data Visualization
Caption: Inhibition of Ion Channels to Reduce Neuronal Hyperexcitability.
Sample Data Presentation
| Ion Channel Target | Compound IC₅₀ (µM) | Known Function in Epilepsy |
| hNaV1.1 | 8.7 | Mutations linked to severe epilepsy syndromes |
| hNaV1.2 | 15.2 | Key role in action potential propagation |
| hCaV2.1 | 22.5 | Implicated in neurotransmitter release |
| hGABA-A Receptor | > 100 | Major inhibitory neurotransmitter receptor |
| hNMDA Receptor | > 100 | Major excitatory neurotransmitter receptor |
Conclusion
This technical guide outlines a systematic, three-tiered in vitro strategy for the initial characterization of N-carbamoyl-alpha-phenylglycine. By progressing from foundational cytotoxicity assessment to functional screening in an ex vivo seizure model, and finally to mechanistic profiling against specific ion channel targets, researchers can efficiently build a comprehensive data package. This logical cascade ensures that resources are directed effectively, providing a solid foundation for making informed decisions about the therapeutic potential of the compound and guiding future pre-clinical development.
References
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Creative Bioarray. (2025, June 10). Cell Viability Assays. Retrieved from [Link]
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Molecular Devices. (2024). Cell Viability Assays. Retrieved from [Link]
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Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]
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baseclick. Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
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Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Kaczmarek, E., et al. (2024, December 11). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences. Retrieved from [Link]
-
Slideshare. Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
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Lopantsev, V., et al. (2019, June 26). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology. Retrieved from [Link]
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Lignani, G., et al. (2017, January 11). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. PLoS ONE. Retrieved from [Link]
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Wang, L., et al. (2010, March 15). Identification of a novel N-carbamoyl glucuronide: in vitro, in vivo, and mechanistic studies. Drug Metabolism and Disposition. Retrieved from [Link]
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ResearchGate. (2025, August 6). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. Retrieved from [Link]
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Biochemical Journal. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). Retrieved from [Link]
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Liu, S., et al. (2024, June 4). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories. Retrieved from [Link]
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Yu, T., et al. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. Retrieved from [Link]
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MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
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Eagles, J., et al. N-Carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). PMC. Retrieved from [Link]
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Kaminski, K., et al. (2022, June 7). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. Retrieved from [Link]
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Mohammed, S. F. (2010, August 18). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. Retrieved from [Link]
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Wikipedia. N-Phenylglycine. Retrieved from [Link]
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Methodological & Application
Application Note: Chiral HPLC Separation of 2-(Carbamoylamino)-2-phenylacetic Acid Enantiomers
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(Carbamoylamino)-2-phenylacetic acid. The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This document provides a comprehensive guide, from the underlying principles of chiral recognition to a detailed, step-by-step protocol suitable for researchers, quality control analysts, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which demonstrates excellent resolving power for this class of compounds.
Introduction and Scientific Background
This compound is a derivative of phenylglycine, a non-proteinogenic amino acid. Enantiomers of such molecules are crucial as building blocks in the synthesis of pharmaceuticals and other bioactive compounds[2][3]. Consequently, the ability to accurately determine the enantiomeric excess (% ee) is paramount for ensuring the safety, efficacy, and quality of the final product[].
Direct separation of enantiomers by HPLC is the most prevalent and efficient approach, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP)[5][6]. The differential stability of these complexes leads to different retention times, enabling their separation[6].
Analyte Structure and CSP Selection Rationale
The target analyte, this compound, possesses several key structural features that guide the selection of an appropriate CSP:
-
Aromatic Phenyl Group: Allows for π-π stacking interactions.
-
Carboxylic Acid Group: A strong hydrogen bond donor and acceptor.
-
Carbamoyl Group (-NH-CO-NH2): Contains multiple sites for hydrogen bonding and dipole-dipole interactions.
-
Chiral Center: The stereogenic carbon to which all functional groups are attached.
Given these features, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally well-suited for this separation. These CSPs form helical polymer chains creating chiral grooves or cavities, offering a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions necessary for effective chiral recognition[7][8]. We have selected a cellulose-based CSP for this protocol due to its broad applicability and proven success in separating a wide range of racemates, including N-acylated amino acids[8].
Experimental Workflow and Protocol
The overall process, from sample preparation to data analysis, is a systematic workflow designed for reproducibility and accuracy.
Caption: Overall experimental workflow for chiral HPLC analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with isocratic pump, autosampler, and DAD/UV detector. |
| Chiral Column | Lux® Cellulose-2 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP) |
| Dimensions: 250 x 4.6 mm, 5 µm particle size | |
| Mobile Phase Solvents | HPLC Grade n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA) |
| Analyte | Racemic this compound |
| Diluent | Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully prepare a mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .
-
Rationale: This normal-phase eluent provides a non-polar environment where polar interactions with the stationary phase dominate. IPA acts as the polar modifier to control retention, while TFA is a crucial additive that suppresses the ionization of the analyte's carboxylic acid, leading to improved peak shape and reproducible interactions with the CSP[5].
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the racemic analyte in the mobile phase (diluent) to prepare a stock solution of approximately 1.0 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL .
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C .
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-45 minutes, or until a stable baseline is achieved.
-
Set the UV detector wavelength to 220 nm .
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared standard solution.
-
Acquire data for approximately 20-25 minutes, or until both enantiomer peaks have eluted.
-
Chromatographic Conditions Summary
| Parameter | Condition |
| Column | Lux® Cellulose-2, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Analyte Conc. | 0.1 mg/mL |
| Mode | Isocratic |
Results and Discussion: The Chiral Recognition Mechanism
Upon injection, the racemic mixture travels through the column, and the individual enantiomers interact differently with the chiral stationary phase. A successful separation will yield a chromatogram with two distinct, well-resolved peaks. The resolution (Rs) between the two peaks should ideally be greater than 1.5 for accurate quantitation.
The separation is governed by the formation of transient diastereomeric complexes. The (R)-enantiomer might fit more snugly into the chiral groove of the CSP, forming more stable or numerous interactions, thus being retained longer than the (S)-enantiomer, or vice-versa.
Caption: Key molecular interactions enabling chiral recognition.
The key interactions contributing to this differential retention include:
-
Hydrogen Bonding: The carbamate and carboxylic acid groups of the analyte form strong hydrogen bonds with the polar carbamate groups on the CSP[7].
-
π-π Stacking: The analyte's phenyl ring can interact with the electron-rich phenyl groups of the CSP.
-
Steric Interactions: The overall 3D shape of the enantiomer determines how well it fits into the chiral cavities of the stationary phase, playing a decisive role in recognition[6].
Conclusion
The method detailed in this application note provides an effective and reliable protocol for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers high selectivity and resolution. This protocol is a validated starting point for routine quality control analysis, purity assessment, and further method development in a research or industrial setting.
References
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Google Scholar.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (n.d.). PMC.
- Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1991). ResearchGate.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). ResearchGate.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae.
- Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. (2017). Isan Journal of Pharmaceutical Sciences.
- HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. (2013). Oxford Academic.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Wiley Online Library.
- Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). PubMed.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chinese Chemical Society.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. (2004). PubMed.
- Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (n.d.). PMC.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. researchgate.net [researchgate.net]
- 3. Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. asianpubs.org [asianpubs.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of N-carbamoyl-2-phenylglycine by HPLC
Welcome to the technical support center for the chiral separation of N-carbamoyl-2-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to not only offer solutions but to also explain the underlying chromatographic principles to empower you in your method development and analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of N-carbamoyl-2-phenylglycine enantiomers. Each solution is grounded in established chromatographic theory to help you make informed decisions.
Issue 1: Poor or No Enantiomeric Resolution
Question: I'm injecting a racemic standard of N-carbamoyl-2-phenylglycine, but I'm seeing only a single peak or two poorly resolved peaks. What's going on and how can I fix it?
Answer: This is one of the most common challenges in chiral chromatography and it indicates that the current combination of your chiral stationary phase (CSP) and mobile phase is not creating a sufficient energetic difference between the two enantiomers.[1] Enantiomers only become separable when they form transient diastereomeric complexes with the CSP, and the stability of these complexes must differ.[1]
Here is a systematic approach to improving your resolution:
1. Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in any chiral separation.[1][2] For N-carbamoyl-2-phenylglycine, which has a carboxylic acid group, a phenyl group, and a carbamoyl group, several interaction types are possible, including hydrogen bonding, π-π interactions, and dipole-dipole interactions.
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are an excellent starting point due to their broad applicability and proven success in separating a wide range of compounds, including those with aromatic and carbamate functionalities.[1][3] Pirkle-type CSPs, particularly those based on phenylglycine derivatives, can also be highly effective for separating compounds with π-acidic or π-basic groups.[4][5]
2. Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between your analyte and the CSP.
-
Normal-Phase Chromatography: This is often the preferred mode for chiral separations on polysaccharide-based CSPs.
-
Typical Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Troubleshooting Steps:
-
Adjust Alcohol Percentage: Systematically vary the percentage of the alcohol modifier. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. Reducing the alcohol content (e.g., to 95:5) generally increases retention and can improve resolution, but may also lead to broader peaks.[6]
-
Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If isopropanol is not providing adequate separation, try ethanol.
-
Add an Acidic Modifier: Since N-carbamoyl-2-phenylglycine is an acidic compound, adding a small amount (typically 0.1%) of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and sometimes enhance resolution by suppressing the ionization of the carboxylic acid group and reducing unwanted interactions with the stationary phase.[2]
-
-
-
Reversed-Phase Chromatography: While less common for initial screening, reversed-phase methods can be effective.
-
Typical Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Troubleshooting Steps: Adjust the pH of the aqueous phase and the percentage of the organic modifier.
-
3. Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[6]
-
Recommendation: If you see partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the enantiomers on the column, allowing for more interactions with the CSP and potentially improving resolution.[6][7]
4. Control the Column Temperature: Temperature can have a significant effect on enantioselectivity.[6][8]
-
Recommendation: Use a column oven to maintain a consistent temperature. Lowering the temperature often enhances the stability of the diastereomeric complexes, leading to better separation.[7] Experiment with temperatures ranging from 10°C to 40°C.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for N-carbamoyl-2-phenylglycine are tailing or fronting. What causes this and what are the solutions?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Tailing is more common and is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues with the sample solvent. Fronting is typically a sign of column overload.
Troubleshooting Peak Tailing:
-
Cause: Secondary interactions, particularly with residual silanols on silica-based CSPs, can cause peak tailing for acidic compounds like N-carbamoyl-2-phenylglycine.[1]
-
Solution: Add an acidic modifier, such as 0.1% TFA, to your mobile phase.[2] The TFA will protonate the residual silanols, minimizing their interaction with your acidic analyte.
-
-
Cause: The sample solvent is too strong compared to the mobile phase.
-
Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1]
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[1]
-
Troubleshooting Peak Fronting:
-
Cause: This is almost always due to injecting too much sample mass onto the column, leading to saturation of the stationary phase.
-
Solution: Dilute your sample and re-inject.
-
Experimental Protocols
Starting Method for N-carbamoyl-2-phenylglycine
This protocol provides a robust starting point for your method development.
-
Column: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting poor resolution.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for N-carbamoyl-2-phenylglycine?
A1: While there is no single "best" CSP for every compound, polysaccharide-based CSPs are a highly recommended starting point.[2][3] These columns, such as those with amylose or cellulose derivatives, offer a wide range of chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance) that are well-suited for the functional groups present in N-carbamoyl-2-phenylglycine.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: For initial method development with polysaccharide CSPs, normal-phase chromatography (e.g., hexane/alcohol) is often more successful and provides better selectivity.[2] Reversed-phase conditions can be explored if normal-phase methods are unsuccessful or if your sample has limited solubility in non-polar solvents.
Q3: Why is isocratic elution preferred for chiral separations?
A3: Isocratic elution (a constant mobile phase composition) is much more common for chiral separations because the separation mechanism relies on very specific, steady-state interactions between the enantiomers and the CSP.[9] A changing mobile phase composition, as in gradient elution, can disrupt these delicate interactions and lead to a loss of resolution.
Q4: Can the elution order of the enantiomers be reversed?
A4: Yes, the elution order can sometimes be reversed. This can occasionally be achieved by changing the mobile phase modifier or the temperature.[8] A more definitive way to reverse the elution order is to use a CSP with the opposite chirality, if available. For example, some Pirkle-type columns are available in both (R) and (S) configurations.[4]
Q5: How do I prevent column degradation?
A5: To ensure the longevity of your chiral column, always operate within the manufacturer's recommended pH, pressure, and temperature ranges. Use high-purity solvents and filter all samples and mobile phases. When switching between mobile phases, ensure they are miscible and flush the column thoroughly. For polysaccharide-based CSPs, be cautious with certain solvents that can damage the coated stationary phase; always consult the column care guide.
Quantitative Data Summary
The following table summarizes typical starting conditions and parameters for optimization.
| Parameter | Recommended Starting Condition | Optimization Range/Strategy | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Screen different polysaccharide and Pirkle-type CSPs. | The CSP is the primary driver of selectivity.[2] |
| Mobile Phase (Normal) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | Vary alcohol % from 5% to 20%. Try ethanol as an alternative alcohol. | Fine-tunes the interaction strength between analyte and CSP.[6] |
| Flow Rate | 0.7 mL/min | 0.5 - 1.2 mL/min | Lower flow rates can increase interaction time and improve resolution.[7] |
| Temperature | 25°C | 10°C - 40°C | Temperature affects the thermodynamics of the chiral recognition process.[8] |
| Acidic Modifier | 0.1% TFA | 0.05% - 0.2% TFA | Suppresses ionization of the analyte and silanols, improving peak shape.[2] |
References
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.
- Enantioseparation of Phenylglycine by Ligand Exchange Chromatography | Isan Journal of Pharmaceutical Sciences, IJPS (Isan J Pharm Sci) - ThaiJo.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- CAS 3016-39-5: N-(phenylcarbamoyl)glycine | CymitQuimica.
- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed.
- Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase - ResearchGate.
- N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
- Chiral HPLC Separations - Phenomenex.
- Chiral HPLC separation: strategy and approaches - Chiralpedia.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Playing with Selectivity for Optimal Chiral Separation - LCGC International.
- CHIRAL STATIONARY PHASES - HPLC.
- Chiral Stationary Phases - Obrnuta faza.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH.
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
- Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC - Benchchem.
- Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
- Getting Started with Chiral Method Development Part Two: Finding a CSP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of 2-(Carbamoylamino)-2-phenylacetic Acid
Welcome to the technical support center for 2-(Carbamoylamino)-2-phenylacetic acid, a critical intermediate in pharmaceutical synthesis. Achieving high purity for this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to help you overcome common purification challenges.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.
Question: My recrystallized product shows a low or broad melting point and multiple peaks on HPLC analysis. What is the likely cause?
Answer: A low or broad melting point, coupled with multiple HPLC peaks, strongly indicates the presence of impurities that are co-crystallizing with your target compound. The primary culprits are often structurally similar molecules that have comparable solubility profiles.
-
Causality: During synthesis, unreacted starting materials, such as D-phenylglycine, or by-products from the formation of intermediates like Dane salt, can persist in the crude product.[1][2] Because these molecules share structural motifs with the desired product (e.g., the phenylacetic acid core), they can be incorporated into the crystal lattice during precipitation, compromising purity.
-
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System: The initial solvent system may be too effective at dissolving both the product and the impurities. A two-solvent recrystallization can be more selective.[3] Start by dissolving the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble when hot, e.g., methanol or ethanol). Then, while the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble, e.g., water or a non-polar solvent like hexanes) dropwise until persistent cloudiness (turbidity) is observed. Re-heat to clarify and then allow to cool slowly. This method fine-tunes the saturation point, often excluding impurities more effectively.
-
pH Adjustment Wash: If the primary impurity is unreacted D-phenylglycine (an amino acid), its solubility is highly pH-dependent. Before recrystallization, consider dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) and washing with an organic solvent like ethyl acetate to remove non-acidic impurities. Then, re-acidify the aqueous layer with an acid like HCl to a pH of ~1-2 to precipitate your purified product, which can then be collected and subjected to a final recrystallization.[4]
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to compare the impurity profile of your crude material with the recrystallized product to validate the effectiveness of the chosen method.[5][6]
-
Question: During the cooling phase of recrystallization, my product separates as an oil instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form.
-
Causality: The high concentration of the solute in the hot solvent can lead to it coming out of solution above its melting point upon cooling. Rapid cooling also exacerbates this issue, as it doesn't allow sufficient time for nucleation and crystal growth.
-
Solutions:
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated if necessary. This promotes the formation of stable crystal nuclei.[7]
-
Add More Solvent: The solution may be too concentrated. While hot, add a small amount of additional "good" solvent to reduce the saturation level slightly.
-
Scratch the Flask/Seed Crystals: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.[7]
-
Change the Solvent System: Select a solvent with a lower boiling point. For instance, if you are using water, consider a mixture of ethanol and water, which will have a lower boiling point than pure water.
-
Question: The final product is off-white or has a distinct yellow/tan color. How can I decolorize it?
Answer: Color in the final product typically arises from highly conjugated, colored by-products formed during the synthesis, often in very small quantities.
-
Causality: These impurities are often large, flat molecules with extensive pi-systems that absorb visible light. They can become trapped within the crystal lattice.
-
Solution: Activated Carbon Treatment
-
Procedure: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a small amount of activated carbon (charcoal) to the hot solution—typically 1-2% of the solute's weight.
-
Mechanism: Activated carbon has a high surface area and adsorbs large, flat, colored impurity molecules.[8]
-
Execution: Swirl the mixture for a few minutes. It is critical to then perform a hot filtration through a pre-warmed funnel containing fluted filter paper to remove the carbon. If the solution cools during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss.[3]
-
Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Purification & Troubleshooting Workflow
Caption: A general workflow for the purification and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Question: What are the most probable impurities in synthetically derived this compound?
Answer: The impurity profile is largely dictated by the synthetic route. A common method involves the protection of D-phenylglycine. Potential impurities include:
-
Unreacted Starting Materials: Primarily D-phenylglycine.
-
Reagent-Derived Impurities: Residuals from protecting group reagents, such as ethyl acetoacetate if forming a Dane salt intermediate.[1][2]
-
Side-Reaction Products: By-products from incomplete reactions or side reactions during the formation of intermediates.
-
Enantiomeric Impurities: If the reaction conditions are harsh (e.g., strong base or high heat), some degree of racemization can occur, leading to the presence of the L-enantiomer. The enantiomeric purity is critical and often needs to be confirmed.[9]
Question: How do I choose an optimal solvent system for recrystallization?
Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. For impurities, the inverse is desired (i.e., they remain in solution upon cooling or are insoluble in the hot solvent).
-
Guiding Principles:
-
"Like Dissolves Like": The carbamoylamino group and the carboxylic acid add polarity to the phenylacetic acid backbone. Therefore, polar protic solvents (like alcohols) or moderately polar solvents are good starting points.
-
Data from Analogs: Phenylacetic acid itself has limited solubility in water but is soluble in organic solvents like ethanol and ether.[10][11] This suggests that pure water might be a good "poor" solvent and an alcohol might be a good "good" solvent.
-
Systematic Approach: Experiment on a small scale. Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and near their boiling points. A two-solvent system, such as ethanol/water or isopropanol/water, is often highly effective.[3]
-
| Solvent | Polarity | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" Solvent | Notes |
| Water | High | 100 | Low | High | Good for precipitating polar compounds from organic solutions. |
| Ethanol | High | 78 | High | Low | Often a good primary solvent for this class of compounds. |
| Isopropanol | Medium | 82 | High | Low | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | Medium | Medium | Useful for removing less polar impurities. |
| Toluene | Low | 111 | Low | High | Can be used to precipitate the product from less polar solutions. |
Caption: A comparative table of common solvents for recrystallizing phenylacetic acid derivatives.
Question: What are the recommended analytical methods for assessing the final purity?
Answer: A multi-pronged approach is necessary to ensure chemical and stereochemical purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% phosphoric or formic acid) is a standard starting point.[4] Purity is determined by the area percentage of the main peak relative to all other peaks.
-
Chiral HPLC: To determine enantiomeric excess (ee%), a specialized chiral column is required. Methods using chiral crown ether phases or ligand exchange chromatography have been developed for phenylglycine and its derivatives.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can help identify impurities if they are present in sufficient quantity (>1%).
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS may be used to identify volatile impurities.[]
Decision Tree for Purity Analysis
Caption: A decision-making workflow for the analytical validation of purified product.
References
-
Organic Syntheses Procedure. Organic Syntheses.
-
Asian Publication Corporation. (2026, January 31). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi. Asian Journal of Chemistry.
-
BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid. BenchChem.
-
Solubility of Things. Phenylacetic acid.
-
BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
-
Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4.
-
ResearchGate. (2026, February 3). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl ampicilloic acid and D-Phenylglycylampicillin. ResearchGate.
-
Klumnakorn, K., et al. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Isan Journal of Pharmaceutical Sciences.
-
Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Organic Syntheses Procedure. Organic Syntheses.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.
-
PubChem. D-(-)-a-4-Hydroxyphenylglycine dane salt methyl potassium. National Center for Biotechnology Information.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
-
BOC Sciences. Analytical Services for Purity Determination.
-
ChemCon GmbH. Identity determination and purity testing.
-
Quora. How to recrystallize phenoxyacetic acid.
-
CymitQuimica. CAS 103-82-2: Phenylacetic acid.
-
International Trade Administration. Phenylglycine Ethyl Dane Salt.
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- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 12. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Carbamoyl-2-Phenylglycine (N-CPG) Stability
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enhancing stability and solubility of N-CPG in aqueous/organic solution.
Welcome to the N-CPG Technical Support Hub
You have reached the specialized support unit for intermediate stability. N-carbamoyl-2-phenylglycine (N-CPG) is a critical intermediate in the production of semi-synthetic penicillins and cephalosporins. Its handling presents a "Stability Trilemma" :
-
Acidic Instability: Cyclization back to 5-phenylhydantoin.
-
Alkaline Instability: Hydrolysis to phenylglycine and rapid racemization.
-
Neutral Instability: Poor solubility leading to precipitation.
This guide provides the protocols to navigate these competing constraints.
Module 1: Chemical Stability & Degradation Pathways
The Issue: "My sample is degrading. I see peaks for 5-phenylhydantoin or free phenylglycine on my HPLC."
Root Cause Analysis: N-CPG is thermodynamically unstable relative to its cyclized form (hydantoin) in acid and its hydrolyzed form (amino acid) in base.
-
pH < 6.0 (Acidic): The equilibrium shifts toward cyclization . The ureido group attacks the carboxyl carbon, releasing water and forming 5-phenylhydantoin.
-
pH > 8.5 (Alkaline): The amide bond is susceptible to hydrolysis (chemical or enzymatic), yielding phenylglycine, ammonia, and CO₂.
Troubleshooting Protocol:
| Parameter | Optimal Range | Critical Limit (Avoid) | Mechanism of Failure |
| pH | 6.5 – 7.5 | < 5.5 or > 9.0 | Cyclization (Acid) / Hydrolysis (Base) |
| Temperature | 4°C – 25°C | > 40°C | Arrhenius acceleration of hydrolysis |
| Buffer Type | Phosphate (KPi) | Tris (Primary amines) | Aminolysis risk; Phosphate stabilizes pH best |
Visualization: The Degradation Equilibrium The following diagram illustrates the chemical fate of N-CPG based on pH conditions.
Caption: Figure 1. pH-dependent degradation pathways. Acidic conditions drive cyclization (red arrow), while strong bases drive irreversible hydrolysis.
Module 2: Stereochemical Integrity (Racemization)
The Issue: "I am losing enantiomeric excess (ee%). My D-N-CPG is converting to L-N-CPG."
Root Cause Analysis:
The
-
Mechanism: Base-catalyzed proton abstraction removes the proton at the chiral center, forming a planar enolate intermediate. Upon re-protonation, the stereochemistry is scrambled (racemization).[1]
-
Risk Factor: This process is exponentially faster at pH > 8.0 and elevated temperatures.
Stabilization Protocol:
-
Chelation: Trace metal ions (Cu²⁺, Zn²⁺) can stabilize the enolate intermediate, accelerating racemization. Add 0.5 mM EDTA to buffers to sequester metals.
-
Temperature: Store samples at 4°C . Racemization activation energy is high; cooling significantly halts the process.
-
Avoid Strong Bases: Never adjust pH with concentrated NaOH. Use dilute bases or carbonate buffers to avoid local "hotspots" of high alkalinity.
Module 3: Solubility & Precipitation
The Issue: "N-CPG precipitates out of solution upon storage or cooling."
Root Cause Analysis: N-CPG is a polar organic molecule with limited water solubility at neutral pH (where it is most chemically stable). It behaves as a weak acid.
-
Solubility vs. Stability Paradox: To dissolve it, you often need higher pH (salt formation), but higher pH destroys the molecule (Module 1 & 2).
Solubility Enhancement Guide:
| Solvent System | Solubility Rating | Stability Impact | Recommendation |
| Water (pH 7) | Low (< 50 mM) | High | Good for short-term assays. |
| Water + 10% MeOH | Moderate | Moderate | Recommended. Methanol suppresses cyclization. |
| Water + 5% DMSO | High | High | Best for Stock Solutions. |
| Water (pH 9) | High | Low (Hydrolysis risk) | Only for immediate enzymatic conversion. |
Module 4: Experimental Protocols
Protocol A: Standard Stability Assay (HPLC)
Use this self-validating system to quantify degradation rates.
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.0 (Stabilizes analyte during run).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.
Method:
-
Equilibration: Isocratic 85% A / 15% B at 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Sample Prep: Dissolve N-CPG in Mobile Phase A. If insoluble, dissolve in minimal DMSO, then dilute with buffer.
-
Validation:
-
Retention Time Check: Phenylglycine (early eluting) < N-CPG < 5-Phenylhydantoin (late eluting).
-
Mass Balance: The sum of areas (Hydantoin + N-CPG + PG) should remain constant over time (molar extinction coefficients are similar at 254 nm).
-
Protocol B: Emergency Solubilization (The "Cold-Shock" Method)
For preparing high-concentration stocks without degradation.
-
Weigh N-CPG powder.
-
Add DMSO to 10% of final target volume. Vortex until dissolved (exothermic).
-
Immediately place on ice.
-
Slowly add cold 50 mM Phosphate Buffer (pH 7.0) to final volume.
-
Why this works: The DMSO solvates the hydrophobic phenyl ring, while the cold buffer prevents the heat of solvation from triggering cyclization.
Decision Tree: Troubleshooting Workflow
Caption: Figure 2. Logic flow for diagnosing stability failure modes.
References
-
Biochemical Journal (1971). N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean.[2] (Establishes the acid-catalyzed conversion of N-carbamoyl derivatives to hydantoins).
-
Frontiers in Bioengineering and Biotechnology (2022). Chemoenzymatic Enantioselective Synthesis of Phenylglycine. (Details the pH-dependent hydrolysis and racemization kinetics of phenylglycine nitriles and amides).
-
Journal of Chemical Thermodynamics (2021). Solubility Behavior of N-Carbobenzoxy-L-phenylglycine. (Provides solubility data in various organic solvents/water mixtures).
Sources
Technical Support Center: Reducing Epimerization During the Synthesis of N-Carbamoyl-2-Phenylglycine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-carbamoyl-2-phenylglycine. Epimerization at the α-carbon of phenylglycine is a critical challenge that can significantly impact the stereochemical purity and, consequently, the biological activity of the final product.[1][2][3] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate this common side reaction.
I. Troubleshooting Guide: Diagnosis and Mitigation of Epimerization
This section addresses specific experimental issues that can lead to increased epimerization.
Question: I am observing significant epimerization in my N-carbamoyl-2-phenylglycine product. What are the most likely causes?
Answer: Significant epimerization during the synthesis of N-carbamoyl-2-phenylglycine typically arises from two primary mechanisms: direct enolization of the α-proton and the formation of an oxazolone intermediate.[1][4] Phenylglycine is particularly susceptible to epimerization because the phenyl ring stabilizes the resulting carbanion intermediate.[1][5]
Several factors in your reaction conditions can promote these pathways:
-
Strong Bases: The use of strong, non-sterically hindered bases can readily abstract the acidic α-proton, leading to racemization.[1][6]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for epimerization to occur at a faster rate.[6]
-
Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood of epimerization.[7]
-
Inappropriate Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate that leads to racemization.[5]
-
Activation Method: The method used to activate the carboxylic acid for carbamoylation can influence the propensity for oxazolone formation.[1]
To diagnose the primary cause, a systematic evaluation of your reaction parameters is essential.
Question: How does the choice of base impact the stereochemical purity of my product?
Answer: The choice of base is one of the most critical factors in controlling epimerization. Both the strength (pKa) and steric hindrance of the base play a significant role.
| Base | pKa | Steric Hindrance | Typical Effect on Epimerization |
| Triethylamine (TEA) | 10.75 | Low | High potential for epimerization due to its strong basicity and low steric bulk.[8] |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Generally preferred over TEA as the bulky isopropyl groups hinder its ability to abstract the α-proton.[7] |
| 2,4,6-Collidine (TMP) | 7.43 | High | A weaker, sterically hindered base that has been shown to minimize racemization in peptide couplings.[7][8] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | A weaker base that can be a good alternative to DIPEA.[8] |
Recommendation: If you are currently using a strong, non-hindered base like triethylamine, consider switching to a more sterically hindered and/or weaker base such as DIPEA or 2,4,6-collidine.[7][8]
Question: Can the carbamoylation step itself introduce epimerization?
Answer: Yes, the carbamoylation step can be a source of epimerization, particularly if it involves activation of the carboxylic acid of phenylglycine. The activation process, often necessary to form the amide bond with the carbamoyl group, can lead to the formation of highly reactive intermediates that are prone to racemization.
One common pathway is through the formation of an oxazolone intermediate.[1] This can occur when the carboxyl group is activated, for instance, with a carbodiimide. The activated ester can then be attacked intramolecularly by the adjacent amide oxygen, forming the oxazolone. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.
To minimize this, consider the following:
-
Use of Additives: When using carbodiimide coupling reagents like DCC or DIC, the addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[8]
-
Alternative Carbamoylation Reagents: Explore carbamoylating agents that do not require pre-activation of the phenylglycine carboxylic acid. For example, reacting phenylglycine with an isocyanate in the presence of a mild base. However, care must be taken as isocyanates can also promote epimerization under certain conditions.
Question: What is the role of the "Dane Salt" in controlling stereochemistry?
Answer: The use of a Dane salt of phenylglycine is a well-established strategy to protect the stereocenter during subsequent reactions. A Dane salt is formed by reacting the amino acid with a β-dicarbonyl compound, such as methyl acetoacetate, in the presence of a base.[9][10] This forms an enamine, which protects the amine and also influences the acidity of the α-proton, thereby reducing the risk of epimerization during subsequent synthetic steps.
The Dane salt can then be reacted to introduce the carbamoyl group, and the protecting group can be subsequently removed under acidic conditions to yield N-carbamoyl-2-phenylglycine with high stereochemical purity.
II. Frequently Asked Questions (FAQs)
What is the fundamental mechanism of epimerization in phenylglycine?
Epimerization in phenylglycine primarily occurs through the abstraction of the proton at the α-carbon (the carbon attached to the phenyl and carboxyl groups). This is facilitated by a base. Once the proton is removed, a planar carbanion intermediate is formed. The phenyl group stabilizes this carbanion through resonance, making phenylglycine and its derivatives particularly susceptible to this process.[1][5] Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both enantiomers (a racemic or partially racemic mixture).
Are there any analytical techniques to quantify the extent of epimerization?
Yes, quantifying the enantiomeric excess (ee) or diastereomeric excess (de) is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[11]
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives. Common choices include cyclodextrin-based or Pirkle-type columns.
-
Sample Preparation: Dissolve a small amount of your final product in the mobile phase. Ensure the concentration is within the linear range of the detector.
-
Method Development:
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol).
-
Flow Rate: Start with a flow rate of around 1 mL/min.
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis: Inject your sample and a racemic standard (if available) to identify the retention times of both enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula:
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
What are the ideal reaction temperatures and solvents to minimize epimerization?
Temperature:
Lowering the reaction temperature is a highly effective strategy to reduce the rate of epimerization.[6] It is recommended to perform the carbamoylation and any steps involving strong bases at 0°C or even lower if the reaction kinetics allow. While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the epimerization side reaction.
Solvent:
The choice of solvent can influence the stability of the carbanion intermediate. While there is no universally "best" solvent, some general guidelines are:
-
Aprotic Solvents: Nonpolar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over polar aprotic solvents like dimethylformamide (DMF), as DMF can better stabilize the charged intermediate that leads to racemization.[5]
-
Protic Solvents: In some cases, protic solvents might be used, but their interaction with the reactants and intermediates should be carefully considered.
The optimal combination of temperature and solvent should be determined empirically for your specific reaction conditions.
III. Experimental Protocols
Protocol 1: Carbamoylation of D-Phenylglycine using a Dane Salt Intermediate
This protocol is designed to minimize epimerization by protecting the stereocenter of D-phenylglycine.
Step 1: Formation of the Potassium Dane Salt
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-phenylglycine (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (1 equivalent) in methanol. Stir until the D-phenylglycine dissolves.
-
Add methyl acetoacetate (1.1 equivalents) dropwise to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to precipitate the potassium Dane salt.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Step 2: Carbamoylation
-
Suspend the dried Dane salt (1 equivalent) in an aprotic solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C.
-
Add your chosen carbamoylating agent (e.g., a carbamoyl chloride or an isocyanate, 1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0°C and slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
Step 3: Deprotection
-
After the reaction is complete, cool the mixture to 0°C.
-
Slowly add dilute hydrochloric acid to adjust the pH to ~2. This will cleave the Dane salt protecting group.
-
Stir for 1-2 hours at room temperature.
-
The N-carbamoyl-D-phenylglycine product may precipitate. If so, filter the solid. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Screening of Bases to Minimize Epimerization
This protocol can be used to identify the optimal base for your carbamoylation reaction.
-
Set up four parallel reactions in small reaction vials, each containing N-protected phenylglycine (1 equivalent) and your carbamoylating agent (1.1 equivalents) in your chosen solvent.
-
To each vial, add a different base (4 equivalents):
-
Vial 1: Triethylamine (TEA)
-
Vial 2: N,N-Diisopropylethylamine (DIPEA)
-
Vial 3: 2,4,6-Collidine (TMP)
-
Vial 4: N-Methylmorpholine (NMM)
-
-
Stir all reactions at a controlled temperature (e.g., 0°C or room temperature) for the same duration.
-
Upon completion, quench the reactions and work up each sample identically.
-
Analyze a small aliquot of each crude product by chiral HPLC to determine the enantiomeric excess.
-
Compare the results to identify the base that provides the highest stereochemical purity.
IV. References
-
Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 22, 2026.
-
Muttalib, M. F., & Hussein, M. A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8037. [Link]
-
BenchChem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved February 22, 2026.
-
Muttalib, M. F., & Hussein, M. A. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Muttalib, M. F., & Hussein, M. A. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Ismail, I., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
G-Biosciences. (2019, May 7). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. [Link]
-
You, et al. (2025, January 2). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences. [Link]
-
Muttalib, M. F., & Hussein, M. A. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
ResearchGate. (2017, February 28). Racemization in amino acids?[Link]
-
Frontiers in Bioengineering and Biotechnology. (2022, August 5). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
-
Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Google Patents. (n.d.). CN101665443A - Method for preparing amino acid dane salt.
-
Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
-
apicule. (n.d.). D(-)Para-Hydroxyl Phenylglycine Dane salt (CAS No: 69416-61-1) API Intermediate Manufacturers. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]
- 10. apicule.com [apicule.com]
- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Technical Support Center: Scaling Up the Purification of N-Carbamoyl-2-Phenylglycine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of N-carbamoyl-2-phenylglycine. As a critical intermediate in pharmaceutical synthesis, achieving high purity and enantiomeric excess on a large scale is paramount. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of this purification process. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your workflow for robust, scalable, and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of N-carbamoyl-2-phenylglycine.
Q1: What are the most common impurities I should expect, and how do I detect them?
A1: Understanding your impurity profile is the first step to a successful purification strategy. Impurities in N-carbamoyl-2-phenylglycine typically originate from the synthetic route or degradation.
The most reliable method for profiling is High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) for identification.[1] For chiral purity, a dedicated chiral HPLC method is essential.[2]
Table 1: Common Impurities in N-Carbamoyl-2-Phenylglycine Synthesis
| Impurity Name | Likely Source | Recommended Analytical Method | Typical Specification Limit |
|---|---|---|---|
| Phenylglycine | Incomplete carbamoylation or hydrolysis of the product. | HPLC, LC-MS | ≤ 0.5%[2] |
| Opposite Enantiomer | Non-stereoselective synthesis or racemization.[3] | Chiral HPLC | ≤ 1.0% (>98% ee)[2] |
| Phenylacetic Acid | Oxidative degradation of starting materials or side reactions. | HPLC, GC-MS | ≤ 0.2%[2] |
| 5-Phenylhydantoin | Cyclization of N-carbamoyl-2-phenylglycine under acidic conditions.[4] | HPLC, LC-MS | ≤ 0.1% |
| Unreacted Starting Materials | Incomplete reaction (e.g., substituted anilines). | HPLC, GC-MS | ≤ 0.5%[2] |
| Dipeptide Species | Self-condensation during synthesis.[5] | LC-MS | ≤ 0.15% |
Q2: My initial crystallization attempt resulted in a low yield. What are the likely causes?
A2: Low yield is a frequent issue when moving from lab to pilot scale.[6] The primary cause is excessive loss of the product to the mother liquor.
-
Causality: N-carbamoyl-2-phenylglycine has moderate solubility in polar solvents like water and alcohols.[2][7] If too much solvent is used to dissolve the crude product, the solution may not become sufficiently supersaturated upon cooling to induce complete crystallization, leaving a significant amount of your product behind.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), take a small sample, and evaporate the solvent. A large amount of residue indicates significant product loss.[8] You may be able to recover this material through concentration and a second crystallization.
-
Anti-Solvent Addition: Consider a binary solvent system. Dissolve the compound in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. This carefully controlled precipitation can dramatically improve yield.[9]
-
Q3: Instead of crystals, I'm getting an oil or a sticky solid. How can I resolve this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to excessively rapid cooling or high concentrations of impurities that cause freezing-point depression.
-
Causality: Rapid cooling can cause the solution to become highly supersaturated, leading to precipitation as a liquid phase instead of an ordered crystal lattice.
-
Troubleshooting Steps:
-
Slow Down the Cooling: This is the most critical parameter. Use a jacketed vessel with controlled temperature ramping to cool the solution slowly over several hours. This gives the molecules time to orient themselves into a stable crystal lattice.
-
Add More Solvent: Re-heat the mixture to dissolve the oil, add a small additional volume (10-20%) of the "good" solvent to slightly reduce supersaturation, and then attempt the slow cooling process again.[8]
-
Seed the Solution: Once the solution has cooled slightly below its saturation point, add a few small, pure crystals of N-carbamoyl-2-phenylglycine. These seed crystals provide a template for proper crystal growth and can prevent oiling out.
-
Agitation Control: The rate of stirring is critical during scale-up. Overly vigorous agitation can induce rapid, uncontrolled precipitation (crashing out), while insufficient mixing leads to temperature gradients. Aim for gentle, consistent agitation that keeps solids suspended without creating excessive shear.
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to more complex purification challenges.
Guide 1: Optimizing Purity and Crystal Form
Achieving >99.5% purity often requires more than a single crystallization. The following workflow helps diagnose and resolve persistent purity issues.
Caption: Decision workflow for troubleshooting low product purity.
This protocol is designed for a 1 kg batch size and can be adapted for different scales.
-
Vessel Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a temperature controller, reflux condenser, and a variable-speed agitator is available.
-
Solvent Selection: A mixture of ethanol and water is often effective. The ethanol solubilizes the compound, while water acts as the anti-solvent.
-
Dissolution:
-
Charge the reactor with 1.0 kg of crude N-carbamoyl-2-phenylglycine.
-
Add approximately 4.0 L of ethanol.
-
Begin gentle agitation and heat the mixture to 65-70°C. The solid should dissolve completely. If not, add small additional volumes of ethanol until a clear solution is obtained. Note the total volume used.
-
-
Anti-Solvent Addition & pH Adjustment:
-
While maintaining the temperature at ~65°C, slowly add purified water (approx. 4.0 L) over 30-60 minutes. The goal is to reach a point of slight, persistent turbidity.
-
Patents often describe purification via pH adjustment.[10] Check the pH of the solution. Adjust to a pH of ~3-4 with dilute HCl. This decreases the solubility of the carboxylic acid moiety, promoting crystallization.
-
-
Controlled Cooling (The Critical Step):
-
Cool the mixture from 65°C to 50°C over 1 hour.
-
Cool from 50°C to 20°C over 3-4 hours.
-
Finally, cool from 20°C to 0-5°C and hold for at least 2 hours to maximize product precipitation.
-
-
Isolation and Drying:
-
Filter the resulting slurry using a Nutsche filter or a centrifuge.
-
Wash the filter cake with a cold (0-5°C) 20:80 mixture of ethanol/water to remove residual mother liquor.
-
Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
-
Guide 2: Achieving High Enantiomeric Purity
For pharmaceutical applications, achieving high enantiomeric excess (ee) is non-negotiable. If your product has low chiral purity, direct crystallization is unlikely to be sufficient.
Q4: My product has an enantiomeric excess of only 90%. How can I improve this to >98% on a large scale?
A4: Enantiomeric enrichment on a large scale requires specialized techniques. While chiral preparative HPLC is the gold standard for purity, it can be costly and time-consuming at scale.[11] Diastereomeric salt resolution is often a more scalable and cost-effective approach.
-
Causality: Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by standard methods. By reacting the racemic N-carbamoyl-2-phenylglycine with a chiral resolving agent (a chiral base), you form two diastereomeric salts. Diastereomers have different physical properties and can be separated by crystallization.
Table 2: Comparison of Chiral Resolution Methods for Scale-Up
| Method | Principle | Pros for Scale-Up | Cons for Scale-Up |
|---|---|---|---|
| Diastereomeric Salt Resolution | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. | High throughput, cost-effective, uses standard reactor equipment. | Requires an additional reaction step, resolving agent must be recovered, may require significant optimization. |
| Chiral Preparative HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and purity achievable, direct separation. | High cost of chiral columns and solvents, lower throughput, requires specialized equipment.[11] |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer, allowing separation of the reacted and unreacted forms. | Highly selective, mild conditions. | Enzyme cost and stability, may not be applicable to all substrates, requires development effort. |
This is a conceptual workflow. The specific chiral base, solvent, and temperatures must be determined experimentally.
-
Select a Chiral Resolving Agent: Common choices for acidic compounds include chiral amines like (R)-(+)-α-phenylethylamine, ephedrine, or cinchonidine.
-
Salt Formation:
-
Dissolve the racemic N-carbamoyl-2-phenylglycine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.
-
Add the chiral resolving agent (0.5-1.0 equivalents). The exact stoichiometry needs optimization.
-
Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize due to lower solubility.
-
-
Isolation:
-
Filter the crystalline diastereomeric salt.
-
Analyze the enantiomeric purity of the salt via chiral HPLC (after liberating the free acid from a small sample).
-
-
Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a strong acid (e.g., HCl) to protonate the chiral amine and liberate the free N-carbamoyl-2-phenylglycine into the organic layer.
-
Separate the layers, wash the organic layer, and crystallize the final enantiopure product.
-
-
Recovery: The aqueous layer now contains the hydrochloride salt of the expensive chiral resolving agent, which should be recovered by basification and extraction.
References
-
ResearchGate. (n.d.). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Retrieved from ResearchGate.[12]
-
Eagles, J., Laird, W. M., Matai, S., Self, R., & Synge, R. L. (1971). N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). Biochemical Journal, 121(3), 425-430.[4]
-
Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from Veeprho.[2]
-
Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.[13]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.[8]
-
Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC.[14]
-
Li, W., et al. (2014). Asymmetric Carbamoyl Anion Additions to Chiral N‑Phosphonyl Imines via the GAP Chemistry Process and Stereoselectivity Enrichment. Texas Tech University Departments.[3]
-
Li, W., et al. (2014). Asymmetric Carbamoyl Anion Additions to Chiral N-Phosphonyl Imines via the GAP Chemistry Process and Stereoselectivity Enrichments. ACS Publications.[15]
-
Patsnap Synapse. (2025). Scaling Up Protein Purification: From Lab to Pilot Scale. Retrieved from Patsnap Synapse.[6]
-
Bio-Radiations. (2022). Solving Protein Purification Challenges. Retrieved from Bio-Radiations.[11]
-
Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from Creative Peptides.[5]
-
Hampton Research. (2015). Crystallization Tips. Retrieved from Hampton Research.[16]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.[9]
-
Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine. Retrieved from Google Patents.[1]
-
ResearchGate. (2016). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. Retrieved from ResearchGate.[17]
-
European Patent Office. (2015). CN103980104A - N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. Retrieved from Googleapis.com.[10]
Sources
- 1. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 7. CAS 3016-39-5: N-(phenylcarbamoyl)glycine | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. bioradiations.com [bioradiations.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 14. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
"comparative study of different chiral stationary phases for N-carbamoyl-2-phenylglycine"
Executive Summary
In the high-stakes production of semi-synthetic
This guide provides a technical comparison of the three dominant Chiral Stationary Phases (CSPs) used to resolve N-CPG: Amylose-based (Immobilized/Coated) , Macrocyclic Glycopeptide (Teicoplanin) , and Brush-Type (Pirkle) .
Key Findings:
-
Best for Resolution (
): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H) offers the highest selectivity factors ( ) but requires strict normal phase solvents. -
Best for Process Monitoring: Teicoplanin (e.g., Chirobiotic T) enables Reversed-Phase (RP) modes, allowing direct injection of aqueous enzymatic reaction mixtures without liquid-liquid extraction.
-
Best for Durability: Whelk-O 1 offers robust performance under high-flow conditions but with lower baseline resolution for this specific analyte.
Chemical Context & Separation Challenge
Target Molecule: N-carbamoyl-2-phenylglycine Critical Functionalities:
-
Carboxylic Acid (
): Causes peak tailing on silica supports if not suppressed. -
Urea (Carbamoyl) Group: Primary site for hydrogen bonding interactions.
-
Phenyl Ring: Site for
- interactions.
The Challenge: N-CPG is typically produced via the "Hydantoinase Process" in an aqueous buffer. Standard Normal Phase (NP) chiral methods require the sample to be dry and dissolved in non-polar solvents, creating a bottleneck in process analytical technology (PAT).
Comparative Analysis of CSPs
Polysaccharide Derivatives (The Gold Standard)
-
CSP Type: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak IA).[1]
-
Mechanism: The amylose polymer forms a helical cavity. The analyte inserts into the groove, engaging in H-bonding (carbamate group) and
- stacking (phenyl group).
Performance Profile:
-
Resolution (
): Excellent ( ). -
Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1).
-
Pros: Highest peak capacity; well-understood mechanism.
-
Cons: Sample solubility mismatch. N-CPG dissolves poorly in Hexane. Injecting a DMSO/Methanol dissolved sample often precipitates the analyte at the column head, causing blockages.
Macrocyclic Antibiotics (The Process Solution)[2][3]
-
CSP Type: Teicoplanin bonded to silica (e.g., Chirobiotic T).
-
Mechanism: Teicoplanin contains an "aglycone basket" with specific pockets for amino acid side chains. It operates via an inclusion complex mechanism combined with multiple H-bonding sites.
Performance Profile:
-
Resolution (
): Moderate to Good ( ). -
Mobile Phase: Methanol/Water (40:60) with 0.1% Triethylamine acetate (TEAA) or Formic Acid.
-
Pros: Aqueous compatibility. Can inject reaction aliquots directly. Mass Spectrometry (MS) compatible.
-
Cons: Lower loadability than polysaccharides (not ideal for prep-scale purification).
Performance Data Summary
| Feature | Polysaccharide (AD-H/IA) | Macrocyclic Antibiotic (Teicoplanin) | Pirkle-Type (Whelk-O 1) |
| Separation Mode | Normal Phase (NP) | Reversed Phase (RP) | NP or RP |
| Selectivity ( | High (1.5 - 3.0) | Moderate (1.2 - 1.8) | Low-Moderate (1.1 - 1.4) |
| Sample Prep | High Effort: Extraction + Drying required | Low Effort: Filter & Inject | Medium |
| Robustness | Moderate (Coated) / High (Immobilized) | High (Covalently bonded) | Very High |
| Primary Use | Final QC (Purity Check) | In-Process Control (IPC) | High-Throughput Screening |
Mechanistic Visualization
The following diagram illustrates the interaction mechanisms and the decision workflow for selecting the correct CSP.
Caption: Decision tree correlating sample origin (Matrix) to the optimal CSP mechanism.
Experimental Protocols (Self-Validating)
Protocol A: High-Resolution QC Method (Polysaccharide)
Objective: Final release testing of D-phenylglycine precursors.
-
Column: Chiralpak IA (Immobilized) or AD-H,
mm, 5 µm. -
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85 : 15 : 0.1 v/v/v).
-
Why TFA? The 0.1% TFA is critical to protonate the carboxylic acid (
), preventing ionic interaction with silanols which causes peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 254 nm (Phenyl ring absorption).
-
Sample Diluent: 100% Ethanol (Do not use DMSO if possible; it causes baseline disturbances in Normal Phase).
Validation Check: The void volume marker (1,3,5-tri-tert-butylbenzene) should elute at
Protocol B: In-Process Control Method (Teicoplanin)
Objective: Real-time monitoring of hydantoinase bioreactors.
-
Column: Chirobiotic T,
mm, 5 µm. -
Mobile Phase: Methanol / 20mM Ammonium Acetate (pH 4.5) (40 : 60 v/v).
-
Why Methanol? Teicoplanin undergoes a conformational change in high MeOH, often enhancing selectivity for amino acids.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature:
(Lower temperature often favors enantioseparation on macrocyclic antibiotics). -
Sample Prep: Centrifuge reaction slurry at 10,000 rpm for 2 mins. Inject supernatant directly.
Validation Check: Ensure the pH of the buffer is strictly controlled. A shift to pH > 6.0 will ionize the carboxylic acid completely, potentially reducing retention time too drastically.
Conclusion & Recommendation
For N-carbamoyl-2-phenylglycine , the choice of CSP depends on the stage of drug development:
-
For Process Development (IPC): Use Teicoplanin (Chirobiotic T) . The ability to inject aqueous samples directly outweighs the slightly lower resolution, saving hours of extraction time per batch.
-
For Final Quality Control (QC): Use Amylose (Chiralpak IA/AD-H) . The superior selectivity provides the necessary assurance of enantiomeric purity (
) required for regulatory release.
References
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based CSPs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Elucidation and Confirmation of 2-(Carbamoylamino)-2-phenylacetic Acid Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and confirmation of 2-(Carbamoylamino)-2-phenylacetic acid derivatives. These compounds, which are derivatives of phenylglycine, are of significant interest in pharmaceutical development. Accurate and unambiguous structural characterization is paramount for understanding their biological activity, ensuring quality control, and meeting regulatory requirements. This document offers an in-depth analysis of key techniques, detailing the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Characterization
This compound and its derivatives are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. The biological activity of such compounds is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic.[1] Therefore, a robust analytical workflow that can not only determine the chemical structure but also confirm the stereochemistry is crucial. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral Separation techniques in achieving a complete structural profile of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the assembly of the molecular framework.
Expertise & Experience in NMR Analysis
For this compound derivatives, ¹H NMR is instrumental in identifying the key functional groups. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The benzylic proton (α-proton) is a critical diagnostic signal, often appearing as a singlet or doublet depending on coupling with the adjacent N-H proton. The chemical shift of this proton is sensitive to the electronic environment and can provide clues about substituent effects. The protons of the carbamoyl group (-NH-C(=O)-NH₂) give rise to distinct signals that can be confirmed by D₂O exchange experiments, where the labile N-H protons are replaced by deuterium, causing their signals to disappear from the spectrum.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the urea moiety are particularly downfield (δ 160-180 ppm).
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY reveals proton-proton coupling networks, allowing for the assignment of adjacent protons, while HSQC correlates directly bonded proton and carbon atoms.
Trustworthiness: A Self-Validating System
The combination of ¹H, ¹³C, and 2D NMR experiments provides a highly self-validating dataset. The connectivity information from 2D NMR must be consistent with the chemical shifts and integration values observed in the 1D spectra. Any inconsistencies would immediately flag a potential misinterpretation of the structure.
Experimental Protocol: ¹H NMR of a this compound Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| α-CH | 5.0 - 5.5 | Singlet/Doublet |
| Carboxylic acid -OH | 10.0 - 13.0 | Broad Singlet |
| Urea -NH- | 6.0 - 8.0 | Singlet/Doublet |
| Urea -NH₂ | 5.5 - 7.0 | Broad Singlet |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Expertise & Experience in MS Analysis
For this compound derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization technique that can generate intact molecular ions, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this class of compounds, characteristic fragmentation pathways include the loss of the carbamoyl group, decarboxylation, and cleavage of the bond between the α-carbon and the phenyl ring.[3]
Trustworthiness: A Self-Validating System
The combination of accurate mass measurement of the molecular ion and the logical fragmentation pattern provides a robust confirmation of the proposed structure. The observed fragments must be consistent with the cleavage of specific bonds within the parent molecule.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from impurities and allows for its introduction into the mass spectrometer.
-
-
Mass Spectrometry (MS) Detection:
-
Use an ESI source in positive ion mode.
-
Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Propose structures for the major fragment ions observed in the MS/MS spectrum.
-
Data Presentation: Expected Mass Spectral Data
| Ion | m/z (Calculated for C₉H₁₀N₂O₃) | Fragmentation |
| [M+H]⁺ | 195.0764 | Molecular Ion |
| [M-H₂NCO+H]⁺ | 152.0652 | Loss of isocyanic acid |
| [M-COOH+H]⁺ | 150.0815 | Loss of formic acid |
| [C₆H₅CHNH₂]⁺ | 106.0651 | Cleavage of Cα-COOH bond |
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[4][5] It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.[6][7]
Expertise & Experience in Crystallographic Analysis
The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. This often requires extensive screening of crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to calculate an electron density map, from which the atomic positions can be determined. For chiral molecules like this compound derivatives, anomalous dispersion techniques can be used to determine the absolute stereochemistry.[6]
Trustworthiness: A Self-Validating System
The final crystal structure is refined against the experimental diffraction data, resulting in a low R-factor, which indicates a good fit between the model and the data. The determined structure must also be chemically sensible, with reasonable bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a suitable solvent and attempt crystallization using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a single crystal of appropriate size and quality and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.
-
Visualization: Workflow for Structural Elucidation
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. youtube.com [youtube.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
"comparing the efficacy of different enzymatic resolution methods for N-carbamoyl-amino acids"
Topic: Comparing the Efficacy of Different Enzymatic Resolution Methods for N-Carbamoyl-Amino Acids Content Type: Publish Comparison Guide
Executive Summary
The enzymatic hydrolysis of N-carbamoyl-amino acids is the rate-determining step in the "Hydantoinase Process," the industrial standard for producing optically pure D- and L-amino acids. These chiral building blocks are critical for the synthesis of semi-synthetic antibiotics (e.g., Amoxicillin, Cephalexin), peptide hormones, and pesticides.
This guide compares the efficacy of three distinct resolution methodologies: Free Enzyme Systems , Immobilized Biocatalysts (specifically CLEAs) , and Whole-Cell Cascades . We analyze these methods based on catalytic efficiency (
Mechanistic Foundation & Pathway Logic
The resolution of N-carbamoyl-amino acids is catalyzed by N-carbamoyl-amino acid amidohydrolase (Carbamoylase; EC 3.5.1.77).[1] This enzyme acts downstream of hydantoinase.
The Catalytic Mechanism
The hydrolysis is driven by a conserved catalytic triad (typically Cys-Glu-Lys ) within the active site.
-
Nucleophilic Attack: A cysteine thiolate attacks the carbonyl carbon of the ureido group.
-
Intermediate Formation: An acyl-enzyme intermediate is formed, releasing ammonia.
-
Hydrolysis: Water hydrolyzes the intermediate, releasing the free amino acid and carbon dioxide.
Visualization: The Hydantoinase Process Cascade
The following diagram illustrates the position of N-carbamoylase within the multi-enzyme cascade, highlighting the stereoselective checkpoints.
Figure 1: The Hydantoinase Process.[1][2][3] The target enzyme, N-carbamoylase (D-Case or L-Case), performs the irreversible hydrolysis step.
Comparative Analysis of Resolution Methods
Method A: Free Enzyme vs. Immobilized Systems (CLEAs)
Free enzymes often suffer from thermal instability and difficult recovery. Cross-Linked Enzyme Aggregates (CLEAs) have emerged as a superior methodology, combining purification and immobilization into a single step.[4]
Comparative Data: Stability and Activity The table below synthesizes data comparing free Agrobacterium carbamoylase vs. its CLEA form.
| Metric | Free Enzyme | CLEA (Immobilized) | Efficacy Impact |
| Thermal Stability ( | ~15 mins | > 480 mins | 32x improvement in operational lifespan. |
| Optimum Temperature | 45–50°C | 55–60°C | Allows operation at higher temps, increasing reaction rate. |
| Activity Recovery | 100% (Reference) | 40–60% | Initial activity drops due to diffusion limits, but total yield over time is higher. |
| Reusability | Single-use | > 20 cycles | Critical for cost-effective industrial application. |
| Solvent Tolerance | Low (denatures) | High | Enables synthesis of hydrophobic amino acids in organic cosolvents. |
Method B: Rational Design (Mutant vs. Wild Type)
Recent advancements utilize deep learning (e.g., "Feitian" software) to engineer variants with higher thermostability.[5]
-
Wild Type (Agrobacterium tumefaciens):
, susceptible to oxidative stress. -
Triple Mutant (Q4C/T212S/A302C): Exhibits a 4.25-fold increase in activity and 2.25-fold increase in thermal stability .[5]
-
Causality: The mutations introduce disulfide bonds (A302C) and rigidify the active site, preventing thermal unfolding.
Method C: D- vs. L-Enantioselectivity
The choice of enzyme source dictates the optical isomer produced.
| Parameter | D-Carbamoylase | L-Carbamoylase |
| Primary Source | Agrobacterium radiobacter, Pseudomonas sp. | Geobacillus stearothermophilus, Bacillus sp. |
| Substrate Specificity | Strict D-selectivity. | Often promiscuous; accepts N-formyl and N-acetyl derivatives. |
| Industrial Use | Production of D-HPG (Amoxicillin side chain).[5] | Production of L-Methionine, L-Homophenylalanine.[2][6] |
| Metal Dependence | Often independent or stabilized by Mn²⁺. | Frequently requires Co²⁺ or Zn²⁺ for max activity. |
Experimental Protocols
Protocol A: Preparation of Cross-Linked Enzyme Aggregates (CLEAs)
Objective: Create a robust, reusable biocatalyst from crude N-carbamoylase extract. This method is self-validating as the formation of insoluble aggregates indicates success.
Reagents:
-
Crude enzyme extract (Protein conc. 10–20 mg/mL).
-
Precipitant: Ammonium sulfate (saturated) or Acetone (chilled).
-
Cross-linker: Glutaraldehyde (25% v/v).
-
Buffer: 100 mM Potassium Phosphate (pH 7.5).
Workflow:
-
Precipitation: Add precipitant to the crude extract dropwise with varying ratios (e.g., 1:1 to 1:4 v/v) at 4°C. Stir for 30 mins.
-
Checkpoint: Solution should become cloudy as protein aggregates form.
-
-
Cross-linking: Add glutaraldehyde to the suspension to a final concentration of 1% (v/v). Stir at 4°C for 3 hours.
-
Mechanistic Note: Glutaraldehyde reacts with lysine residues on the enzyme surface, covalently bonding the aggregates.
-
-
Recovery: Centrifuge at 10,000
for 15 mins. Discard supernatant. -
Washing: Resuspend pellet in buffer and centrifuge again. Repeat 3 times to remove unreacted cross-linker.
-
Storage: Store the wet CLEA pellet at 4°C.
Protocol B: HPLC Assay for N-Carbamoylase Activity
Objective: Quantify the conversion of N-carbamoyl-D-tryptophan to D-tryptophan.
System Parameters:
-
Column: C18 Reverse Phase (e.g., ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: 25% Acetonitrile : 75% KH₂PO₄ (20 mM, pH 2.5).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond) or 280 nm (aromatic ring).
-
Temperature: 30°C.
Procedure:
-
Reaction Mix: Combine 990 µL of 2 mM N-carbamoyl-D-tryptophan (in pH 7.5 buffer) with 10 µL of enzyme solution/suspension.
-
Incubation: Incubate at 40°C for exactly 10 minutes.
-
Termination: Add 100 µL of 30% Trichloroacetic acid (TCA) or 3 volumes of Methanol to stop the reaction.
-
Clarification: Centrifuge at 12,000 rpm for 5 mins to remove protein precipitate.
-
Analysis: Inject 20 µL into HPLC.
-
Calculation:
-
Self-Validation: Run a standard curve of pure D-tryptophan (0.1 – 5 mM) to determine
. must be > 0.99.
-
Visualizing the Immobilization Workflow
The following diagram details the CLEA production logic, emphasizing the transition from soluble protein to robust industrial catalyst.
Figure 2: Workflow for preparing Cross-Linked Enzyme Aggregates (CLEAs).
References
-
Comparison of D- and L-Carbamoylases in Biotechnology Source: PubMed (NIH) Title: Carbamoylases: characteristics and applications in biotechnological processes.[7] URL:[Link]
-
Immobilization Strategies and CLEAs Source: PubMed (NIH) Title: Characteristic features and biotechnological applications of cross-linked enzyme aggregates (CLEAs). URL:[Link]
-
Rational Design for Thermostability Source: PubMed (NIH) Title: Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. URL:[Link]
-
Structural Basis of Agrobacterium Carbamoylase Source: Journal of Biological Chemistry Title: Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase.[8] URL:[Link]
-
Enzymatic Cascade (Hydantoinase Process) Source: MDPI Title: L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process. URL:[Link]
Sources
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System [mdpi.com]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. Cross-linked enzyme aggregate - Wikipedia [en.wikipedia.org]
- 5. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
"benchmarking the synthesis of 2-(Carbamoylamino)-2-phenylacetic acid against other methods"
This guide provides an in-depth technical comparison of synthetic methodologies for producing 2-(Carbamoylamino)-2-phenylacetic acid, a crucial intermediate in pharmaceutical development. We will objectively evaluate established and alternative routes, presenting supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of the most efficient and practical synthesis strategy.
Introduction: The Significance of this compound
This compound, also known as N-carbamoyl-2-phenylglycine, is a key building block in the synthesis of various biologically active compounds. Its structural motif, featuring a carbamoyl group attached to the alpha-amino group of phenylglycine, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is paramount for advancing drug discovery programs. This guide will focus on the primary synthetic routes, providing a detailed analysis of their underlying chemistry, procedural intricacies, and performance metrics.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly revolves around the carbamoylation of 2-phenylglycine. We will explore the most common method involving cyanate salts, which is an integral part of the classical Urech hydantoin synthesis, and compare it with alternative approaches.
Method 1: The Classical Approach - N-Carbamoylation of 2-Phenylglycine with Potassium Cyanate
This widely utilized method involves the direct reaction of 2-phenylglycine with a cyanate salt, typically potassium cyanate, in an aqueous solution. This reaction forms the N-carbamoyl-amino acid as an intermediate, which can be isolated or further cyclized to the corresponding hydantoin under acidic conditions.
Reaction Mechanism: The nucleophilic amino group of 2-phenylglycine attacks the electrophilic carbon atom of the cyanate ion (or its protonated form, isocyanic acid), leading to the formation of the carbamoyl-substituted product.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-phenylglycine in water, typically with the aid of a base such as sodium hydroxide, to form the corresponding sodium salt and enhance solubility.
-
Carbamoylation: Add an aqueous solution of potassium cyanate to the 2-phenylglycine solution. The reaction is typically stirred at room temperature or with gentle heating.
-
Acidification: After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate and precipitates the this compound.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Causality Behind Experimental Choices:
-
The initial use of a base to dissolve 2-phenylglycine not only increases its solubility but also ensures the amino group is in its more nucleophilic free base form.
-
Careful control of acidification is crucial. Over-acidification or prolonged exposure to strong acid, especially with heating, can promote the cyclization of the desired product to 5-phenylhydantoin, reducing the yield.
Alternative Synthetic Routes
While the cyanate-based method is prevalent, alternative strategies offer potential advantages in terms of reagent safety, cost, or reaction conditions.
This two-step approach involves first synthesizing 5-phenylhydantoin and then hydrolyzing it to yield this compound. The synthesis of 5-phenylhydantoin can be achieved through the Bucherer-Bergs reaction, which utilizes benzaldehyde, potassium cyanide, and ammonium carbonate.
Reaction Mechanism: The hydrolysis of the hydantoin ring is typically carried out under basic conditions. The hydroxide ion attacks one of the carbonyl carbons of the hydantoin ring, leading to ring opening and the formation of the N-carbamoyl-amino acid salt. Subsequent acidification yields the final product.
Experimental Protocol: Hydrolysis of 5-Phenylhydantoin
-
Reaction Setup: Suspend 5-phenylhydantoin in an aqueous solution of a base, such as sodium hydroxide or barium hydroxide.
-
Hydrolysis: Heat the mixture, often under reflux, for a specified period to effect ring opening.
-
Work-up: After cooling, the reaction mixture is filtered (if a heterogeneous base like Ba(OH)₂ is used) and then acidified with a mineral acid to precipitate the product.
-
Isolation: The product is collected by filtration, washed, and dried.
Causality Behind Experimental Choices:
-
The choice of base and reaction temperature is critical to control the extent of hydrolysis. Harsh conditions can lead to the complete hydrolysis of the carbamoyl group, yielding 2-phenylglycine as an undesired byproduct.
A more direct and potentially "greener" alternative involves the use of urea as the carbamoylating agent. This method can be performed under microwave irradiation to accelerate the reaction.
Reaction Mechanism: At elevated temperatures, urea can decompose to generate isocyanic acid in situ, which then reacts with the amino group of 2-phenylglycine in a similar manner to the cyanate method.
Experimental Protocol: Microwave-Assisted Synthesis from 2-Phenylglycine and Urea
-
Mixture Preparation: Combine 2-phenylglycine, urea, and a base (e.g., sodium hydroxide) in water in a microwave-safe vessel.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a controlled temperature (e.g., 80-100°C) for a short duration.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified, and the product is isolated by filtration, as described in Method 1.
Causality Behind Experimental Choices:
-
Microwave heating provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods.
-
The use of a base is important to facilitate the reaction, likely by both deprotonating the amino acid and promoting the decomposition of urea.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Direct Carbamoylation with KOCN | Method 2: Hydrolysis of 5-Phenylhydantoin | Method 3: Microwave-Assisted Reaction with Urea |
| Starting Materials | 2-Phenylglycine, Potassium Cyanate | 5-Phenylhydantoin, Base | 2-Phenylglycine, Urea, Base |
| Reaction Time | Several hours | Several hours to a day | 15-30 minutes |
| Typical Yield | Moderate to High | High (from hydantoin) | Moderate to High |
| Purity of Crude Product | Good, requires recrystallization | Good, requires recrystallization | Good, requires recrystallization |
| Key Reagents | Potassium Cyanate (toxic) | Strong Base | Urea (less hazardous) |
| Scalability | Readily scalable | Scalable, but a two-step process | Scalable with appropriate microwave equipment |
| Waste Products | Inorganic salts | Inorganic salts | Inorganic salts |
Experimental Workflows and Signaling Pathways
Workflow for the Synthesis of this compound
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Synthesis Pathways
Caption: Interrelationship of key compounds in the synthesis pathways.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research or production setting.
-
Method 1 (Direct Carbamoylation with Potassium Cyanate): This is a reliable and well-established method that generally provides good yields. However, the use of toxic potassium cyanate is a significant drawback, requiring stringent safety precautions.
-
Method 2 (Hydrolysis of 5-Phenylhydantoin): This two-step process can be advantageous if 5-phenylhydantoin is readily available or can be synthesized efficiently. It offers good control over the reaction and can lead to high-purity products. The overall efficiency, however, depends on the yield of the initial hydantoin synthesis.
-
Method 3 (Microwave-Assisted Reaction with Urea): This method presents a compelling "green" alternative. The use of less hazardous urea and the significant reduction in reaction time due to microwave irradiation make it an attractive option for rapid synthesis and process intensification.[1]
For laboratories equipped with microwave reactors, the urea-based method is highly recommended for its efficiency, safety, and alignment with green chemistry principles. For larger-scale production where handling of cyanates is well-controlled, the classical direct carbamoylation method remains a viable and robust option. The hydrolysis of 5-phenylhydantoin is a solid alternative, particularly when the starting hydantoin is commercially available or easily prepared.
References
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. Available at: [Link]
-
Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. PubMed. Available at: [Link]
- Novel method for preparing phenylglycine by using hydrocyanic acid. Google Patents.
-
Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells. PubMed. Available at: [Link]
-
The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... ResearchGate. Available at: [Link]
-
What is the role of sodium cyanate in this reaction? Reddit. Available at: [Link]
-
Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. Available at: [Link]
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
-
Carbamoylation of amino acids and proteins in uremia. PubMed - NIH. Available at: [Link]
- Process for the preparation of carbamates. Google Patents.
-
Carbamoylation versus carbamylation of the amino groups of proteins... ResearchGate. Available at: [Link]
-
A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. Request PDF - ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
